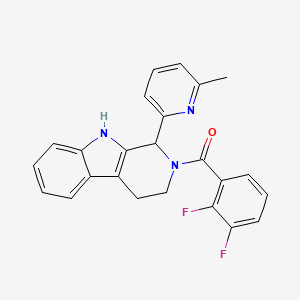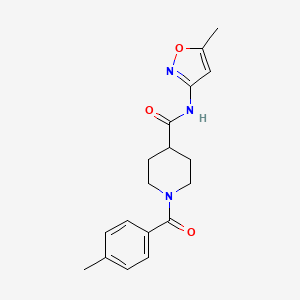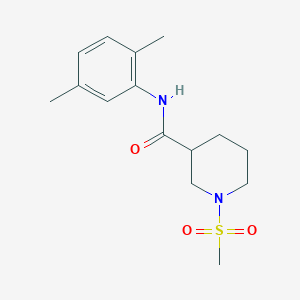![molecular formula C15H23NO2 B5995242 [1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5995242.png)
[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a methanol group and a methoxy-dimethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of [1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but docking studies suggest potential binding to protein pockets, influencing cellular processes.
Comparaison Avec Des Composés Similaires
[1-[(4-Methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol: can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A chiral auxiliary in asymmetric synthesis.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
[1-[(4-methoxy-2,3-dimethylphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)7-6-13(11)9-16-8-4-5-14(16)10-17/h6-7,14,17H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKMKIBHXGCWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1-cyclopropyl-2-piperidinone](/img/structure/B5995171.png)


![(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-CHLOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B5995196.png)

![1-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1H-tetrazol-5-amine](/img/structure/B5995213.png)
![[4-bromo-2-({2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5995218.png)
![6-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE](/img/structure/B5995226.png)
![4-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B5995230.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5995239.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5995241.png)
![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B5995243.png)
![4-[(e)-[2-(9h-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]benzene-1,3-diol](/img/structure/B5995263.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5995275.png)
